2-[[1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride, with the CAS number 22444-70-8, is a chemical compound characterized by its complex structure and specific functional groups. The molecular formula is C19H20F3N O2·ClH, and it has a molecular weight of approximately 387.82 g/mol. This compound features a benzoate moiety linked to an ethylamine derivative, incorporating a trifluoromethyl group that enhances its biological activity and solubility properties .
Research indicates that 2-[[1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride exhibits significant biological activity, particularly as a potential therapeutic agent. It has been associated with blood glucose regulation, making it relevant in the context of diabetes management . Its structural features suggest potential interactions with neurotransmitter systems, particularly given the presence of the trifluoromethyl group, which can influence receptor binding affinity and selectivity.
The synthesis of this compound typically involves several steps:
These methods highlight the importance of careful control over reaction conditions to achieve high yields and purity .
2-[[1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride has several applications:
Interaction studies involving this compound have focused on its pharmacodynamics and pharmacokinetics. Notably, its interaction with various receptors related to neurotransmission and glucose metabolism has been explored. The trifluoromethyl group is known to enhance lipophilicity, potentially affecting membrane permeability and receptor binding profiles .
Additionally, studies have indicated that compounds with similar structures often exhibit synergistic effects when combined with other therapeutic agents, suggesting avenues for combination therapies in treating metabolic disorders.
Several compounds share structural similarities with 2-[[1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride. Here are a few notable examples:
| Compound Name | CAS Number | Key Features | Unique Aspects |
|---|---|---|---|
| Benfluorex Hydrochloride | 22444-70-8 | Antidepressant; blood glucose regulator | Contains a similar amine structure but differs in pharmacological profile |
| 2-[[(1RS)-1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride | 22444-70-8 | Similar trifluoromethyl substitution | Different phenyl positioning may affect biological activity |
| 2-Amino-3-(trifluoromethyl)benzoic Acid | 1234567 | Contains amino and carboxylic acid groups | Lacks ethylamine linkage; primarily studied for anti-inflammatory properties |
This comparison illustrates how variations in structure can lead to significant differences in biological activity and therapeutic applications, highlighting the uniqueness of 2-[[1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride within this class of compounds .
The synthesis of 2-[[(1RS)-1-Methyl-2-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl benzoate hydrochloride begins with the preparation of its benzoate ester core. Two primary methodologies dominate industrial and laboratory settings:
This classical approach involves refluxing benzoic acid derivatives with alcohols in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid. For the target compound, 2-hydroxyethyl benzoate is synthesized by reacting benzoic acid with ethylene glycol under Dean–Stark conditions to remove water, achieving conversions exceeding 85%.
Crude methyl benzoate, a byproduct of terephthalic acid dimethyl ester production, undergoes transesterification with 2-[(1-methyl-2-(4-(trifluoromethyl)phenyl)ethyl)amino]ethanol. Titanate catalysts (e.g., tetrabutyl titanate) facilitate this reaction at 160–180°C, yielding the intermediate ester with 82–100% efficiency.
Table 1: Comparison of Esterification Methods
| Method | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Fischer–Speier | H₂SO₄ | 110 | 85–90 |
| Transesterification | Tetrabutyl titanate | 180 | 82–100 |
The (1RS) configuration arises during the alkylation of 2-[4-(trifluoromethyl)phenyl]ethylamine with methyl iodide. This step produces a racemic mixture due to the planar sp² hybridization of the intermediate imine. Resolution strategies include:
Using cellulose-based chiral stationary phases (e.g., Chiralpak IC), the enantiomers are separated with enantiomeric excess (ee) >98%. Mobile phases composed of hexane/isopropanol (90:10) optimize resolution.
Reacting the racemic amine with (−)-di-p-toluoyl-D-tartaric acid in ethanol yields diastereomeric salts. Differential crystallization in cold ethanol isolates the desired (1R)-isomer with 95% purity.
Introducing the trifluoromethyl group at the para-position of the phenyl ring employs electrophilic aromatic substitution (EAS) under Friedel–Crafts conditions:
Using trifluoromethyl iodide (CF₃I) and aluminum chloride (AlCl₃) in dichloromethane at 0°C, the trifluoromethyl group is introduced to toluene derivatives. This method achieves 70–75% regioselectivity for the para-isomer.
Aryl iodides react with copper(I) trifluoromethylide (CuCF₃) in dimethylformamide (DMF) at 120°C, yielding 4-(trifluoromethyl)phenyl derivatives with 90% efficiency. This method avoids isomerization side reactions.
The aminoethyl benzoate intermediate couples with 1-methyl-2-[4-(trifluoromethyl)phenyl]ethylamine via carbodiimide-mediated amidation:
In dichloromethane with N-hydroxysuccinimide (NHS), EDC·HCl activates the carboxylate group at 0°C. Stoichiometric ratios of 1.2:1 (EDC:carboxylic acid) maximize coupling efficiency to 95%.
Table 2: Carbodiimide Reagent Performance
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDC·HCl | DCM | 0 | 95 |
| DCC | THF | 25 | 88 |
Final product stability is achieved through hydrochloride salt formation:
Dissolving the free base in hot ethanol (60°C) and adding hydrochloric acid (37%) precipitates the hydrochloride salt. Cooling to −20°C for 12 hours yields crystals with 99.5% purity.
Adjusting the solution pH to 4–5 with HCl in acetone/water (70:30) followed by slow evaporation at 25°C produces monoclinic crystals with enhanced hygroscopic stability.
Table 3: Crystallization Solvent Systems
| Solvent | Anti-Solvent | Crystal Size (µm) | Purity (%) |
|---|---|---|---|
| Ethanol | Diethyl ether | 50–100 | 99.5 |
| Acetone/water | – | 100–200 | 99.8 |